molecular formula C11H14O2 B1400126 3-Cyclobutylmethoxyphenol CAS No. 1351384-34-3

3-Cyclobutylmethoxyphenol

Cat. No. B1400126
CAS RN: 1351384-34-3
M. Wt: 178.23 g/mol
InChI Key: CFGJUMLVLLCBGS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-Cyclobutylmethoxyphenol can be analyzed using various techniques such as Mass Spectrometry (MS) and X-ray crystallography . MS can provide accurate molecular weights of the intact molecular ions, allowing them to be assigned a molecular formula with high confidence . X-ray crystallography can provide detailed structural characterization .

Scientific Research Applications

1. Pharmacological Properties

3-Cyclobutylmethoxyphenol exhibits pharmacological properties through its action as a soluble guanylyl cyclase (sGC) activator. In a study by Hwang et al. (2003), it was shown to inhibit human neutrophil functions, which may offer a new approach for treating cardiovascular diseases. YC-1, a related compound, demonstrated an ability to inhibit the generation of superoxide anion and beta-glucuronidase release in human neutrophils, highlighting its potential in anti-inflammatory and cardiovascular therapies (Hwang et al., 2003).

2. Chemical Structure and Properties

The molecular structure of compounds related to this compound, such as 1-(3-Mesityl-3-methylcyclobutyl)-2-phenoxyethanone, has been studied for its distinct chemical properties. Koca et al. (2010) investigated its crystal structure, revealing a puckered cyclobutane ring and the presence of intermolecular interactions, which are significant for understanding its chemical behavior and potential applications in material science or molecular engineering (Koca et al., 2010).

3. Biological and Nutraceutical Applications

Studies have explored the biological and nutraceutical applications of compounds structurally similar to this compound. For instance, cyanidin-3-glucoside, a compound with a similar phenolic structure, has been shown to reduce cytokine-induced inflammation in human intestinal cells, suggesting its potential in managing inflammatory bowel disease. This study by Serra et al. (2012) emphasizes the relevance of such compounds in the treatment of chronic inflammatory diseases (Serra et al., 2012).

4. Role in Organic Synthesis

The utility of cyclobutane-containing compounds in organic synthesis has been highlighted in research. Matsuda et al. (2008) demonstrated that 3-(2-Hydroxyphenyl)cyclobutanones, which share structural features with this compound, react with aryl bromides to yield various products. This process involves carbon-carbon bond cleavage and formation, underscoring the compound's potential in synthetic organic chemistry (Matsuda et al., 2008).

5. Environmental and Endocrine Impacts

Research has also investigated the environmental and endocrine impacts of compounds structurally similar to this compound. For example, benzophenone-3, a common UV filter, was studied for its metabolic and endocrine-disrupting activity. Watanabe et al. (2015) found that its metabolites exhibit estrogenic and anti-androgenic activities, raising concerns about its potential impact on human health and the environment (Watanabe et al., 2015).

properties

IUPAC Name

3-(cyclobutylmethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c12-10-5-2-6-11(7-10)13-8-9-3-1-4-9/h2,5-7,9,12H,1,3-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGJUMLVLLCBGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=CC=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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